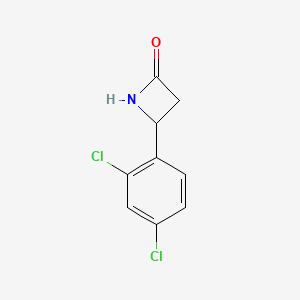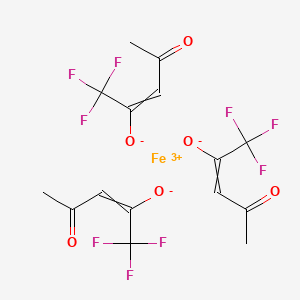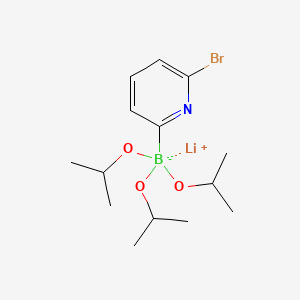
Carbanide;cyclopentane;hafnium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;cyclopentane;hafnium is a compound that combines the properties of carbanides, cyclopentane, and hafnium. Carbanides are known for their high reactivity and ability to form strong bonds with metals. Cyclopentane is a cycloalkane with a five-membered ring structure, which imparts unique conformational properties. Hafnium is a transition metal known for its high melting point and resistance to corrosion. The combination of these components results in a compound with unique chemical and physical properties that are of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbanide;cyclopentane;hafnium typically involves the reaction of hafnium compounds with cyclopentane and carbanide precursors. One common method is the carbidization of hafnium in an argon atmosphere containing a mixture of propane and butane. This process results in the formation of hafnium carbide while maintaining the geometry of the original hafnium structure . Another method involves the reaction of hafnium oxide with carbon tetrachloride at high temperatures to produce hafnium chloride, which can then be further reacted with cyclopentane and carbanide precursors .
Industrial Production Methods: Industrial production of this compound often involves high-temperature processes such as hot pressing, hot isostatic pressing, and spark plasma sintering. These methods are used to produce dense bulk materials with high purity and controlled microstructure . The choice of production method depends on the desired properties of the final product and the specific application requirements.
Analyse Des Réactions Chimiques
Types of Reactions: Carbanide;cyclopentane;hafnium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with halogens to form hafnium tetrahalides, which are useful intermediates in further chemical transformations . Additionally, the compound can participate in carbene insertion reactions, where carbenes insert into C-H, Si-H, N-H, O-H, and S-H bonds to form functionalized products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogens (e.g., chlorine, bromine, iodine), diazo compounds, and transition metal catalysts. Reaction conditions often involve high temperatures and inert atmospheres to prevent unwanted side reactions and ensure high yields .
Major Products: The major products formed from the reactions of this compound include hafnium tetrahalides, functionalized cyclopentane derivatives, and various carbene insertion products. These products have applications in materials science, catalysis, and organic synthesis .
Applications De Recherche Scientifique
Carbanide;cyclopentane;hafnium has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of advanced materials, including high-temperature ceramics and coatings . In biology and medicine, the compound’s unique properties are being explored for potential use in drug delivery systems and biomedical implants . In industry, this compound is used in the production of high-performance materials for aerospace, electronics, and energy applications .
Mécanisme D'action
The mechanism of action of carbanide;cyclopentane;hafnium involves its ability to form strong bonds with other elements and compounds. The hafnium component provides high thermal stability and resistance to corrosion, while the carbanide and cyclopentane components contribute to the compound’s reactivity and conformational flexibility. These properties enable the compound to interact with various molecular targets and pathways, making it useful in a wide range of applications .
Comparaison Avec Des Composés Similaires
Carbanide;cyclopentane;hafnium can be compared with other similar compounds, such as zirconium-based carbanides and cyclopentane derivatives. While zirconium compounds share many properties with hafnium compounds due to their similar ionic radii, hafnium compounds generally exhibit higher thermal stability and resistance to corrosion . Other cyclopentane derivatives may have different reactivity and conformational properties, depending on the specific substituents and functional groups present .
List of Similar Compounds:- Zirconium carbanide
- Cyclopentane derivatives (e.g., cyclopentadiene, cyclopentanol)
- Hafnium tetrahalides (e.g., hafnium tetrachloride, hafnium tetraiodide)
Propriétés
Formule moléculaire |
C12H26Hf-2 |
|---|---|
Poids moléculaire |
348.82 g/mol |
Nom IUPAC |
carbanide;cyclopentane;hafnium |
InChI |
InChI=1S/2C5H10.2CH3.Hf/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H3;/q;;2*-1; |
Clé InChI |
ISTQFGAFPNIVTC-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].C1CCCC1.C1CCCC1.[Hf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)
![2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B12504915.png)

![4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B12504920.png)
![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12504924.png)





![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B12504967.png)
